Ethyl 6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxylate

Lipophilicity Drug design Pyridazinone

Procure this exact CAS 477854-72-1 to secure the validated 4-CF₃-1-phenyl-pyridazinone-3-carboxylate core. Unlike 4-Cl, 4-H, or methyl ester analogs, this building block provides the optimal electron-withdrawing group and ethyl ester logP (XLogP3=2.6) essential for nanomolar PPO inhibition, PDE3 prodrug design, and antimicrobial SAR. Directly installs the critical CF₃ motif—avoid late-stage trifluoromethylation.

Molecular Formula C14H11F3N2O3
Molecular Weight 312.248
CAS No. 477854-72-1
Cat. No. B2925708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxylate
CAS477854-72-1
Molecular FormulaC14H11F3N2O3
Molecular Weight312.248
Structural Identifiers
SMILESCCOC(=O)C1=NN(C(=O)C=C1C(F)(F)F)C2=CC=CC=C2
InChIInChI=1S/C14H11F3N2O3/c1-2-22-13(21)12-10(14(15,16)17)8-11(20)19(18-12)9-6-4-3-5-7-9/h3-8H,2H2,1H3
InChIKeyOPVFUZMIMRUMOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxylate (CAS 477854-72-1): Structural Identity, Physicochemical Profile, and Procurement Rationale


Ethyl 6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxylate (CAS 477854-72-1; molecular formula C₁₄H₁₁F₃N₂O₃; MW 312.24 g·mol⁻¹) is a fully substituted 3(2H)-pyridazinone bearing a phenyl ring at N1, a trifluoromethyl group at C4, and an ethyl ester at C3 . It belongs to the 1,6-dihydro-3-pyridazinecarboxylate subclass, a privileged scaffold in medicinal chemistry and agrochemical discovery [1]. The compound is commercially available at ≥95% purity from multiple suppliers and is primarily positioned as a versatile building block for the synthesis of biologically active pyridazinone derivatives, particularly where the 4-CF₃ motif is known to enhance metabolic stability, lipophilicity (XLogP3 = 2.6), and target-binding interactions [2].

Why In-Class Pyridazinone Analogs Cannot Substitute for Ethyl 6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxylate


Within the 1,6-dihydro-3-pyridazinecarboxylate family, simultaneous variation at N1, C4, and the C3 ester produces profound divergence in lipophilicity, electronic character, metabolic vulnerability, and downstream biological readout [1]. The 4-CF₃ substituent is not a passive hydrophobic tag; comparative SAR studies on pyridazinone herbicides demonstrate that replacing 4-CF₃ with 4-Cl or 4-H diminishes or ablates key activities such as chloroplast membrane lipid perturbation and PPO enzyme inhibition [2]. Similarly, the ethyl ester is not interchangeable with the methyl ester, as the two-carbon extension alters logP by approximately 0.5–0.7 units, affecting both solubility and membrane partitioning in a manner that can shift a compound from an inactive to an active permeability range . Consequently, procurement of the exact CAS 477854-72-1—rather than a near-neighbor—is essential for reproducing published SAR trends, meeting patent composition-of-matter boundaries, or maintaining validated synthetic intermediate specifications.

Head-to-Head Quantitative Differentiation: Ethyl 6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxylate Versus Key Analogs


Lipophilicity-Driven Differentiation: XLogP3 Comparison of the 4-CF₃ Ethyl Ester Versus the 4-Cl Ethyl Ester Analog

The target compound exhibits an XLogP3 of 2.6, whereas the 4-chloro analog (ethyl 4-chloro-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate, CAS 339030-49-8) has a computed LogP of 1.53 . The ΔlogP of ≈1.1 units translates to a >10-fold difference in octanol–water partition coefficient, substantially affecting membrane permeability, tissue distribution, and metabolic clearance. In pyridazinone herbicide SAR, such a lipophilicity shift is sufficient to move a compound from non-herbicidal to herbicidal potency [1]. For medicinal chemistry programs, the 4-CF₃ motif offers a predictable, well-characterized logP boost without introducing additional H-bond donors or acceptors, unlike 4-NMe₂ or 4-OH replacements.

Lipophilicity Drug design Pyridazinone

Hydrogen-Bond Acceptor Capacity: 7 HBA for the 4-CF₃ Compound Versus 3–6 HBA for Chloro, Methyl, or Unsubstituted Analogs

The target compound possesses 7 hydrogen-bond acceptor sites (three carbonyl oxygens, two diazine nitrogens, and two fluorine atoms from the CF₃ group that participate in weak C–F···H interactions) . In contrast, the 4-chloro analog (CAS 339030-49-8) has only 3 canonical HBA sites, and the 4-dimethylamino analog (CAS 339030-85-2) has 4 canonical HBA plus a tertiary amine that can act as an H-bond acceptor . The higher HBA count of the 4-CF₃ derivative enables a distinct and more extensive polar interaction map with biological targets, which is particularly relevant for enzymes such as PPO and PDE3/4 where halogen bonding and orthogonal multipolar interactions contribute to binding affinity [1]. This differentiation is not achievable with 4-Cl or 4-H isosteres.

Hydrogen bonding Solubility Pharmacophore modeling

Metabolic Stability Conferred by the 4-Trifluoromethyl Group: Class-Level Evidence from Pyridazinone Herbicides and Fluorinated Pharmaceuticals

The trifluoromethyl group is widely recognized to confer oxidative metabolic stability by blocking cytochrome P450-mediated hydroxylation at the substituted ring position [1]. In the pyridazinone herbicide class, the 4-CF₃ substituent on the pyridazinone core is documented to be resistant to metabolic detoxication in plants, whereas the 4-Cl analog (pyrazon/norflurazon series) undergoes measurable Phase I metabolism [2]. No specific in vitro microsomal stability data for CAS 477854-72-1 versus a 4-H or 4-Cl matched pair could be identified in the public domain; the quantitative advantage of the 4-CF₃ group is therefore inferred from well-established class-level SAR. Users requiring direct metabolic stability data should commission comparative intrinsic clearance assays.

Metabolic stability Trifluoromethyl effect Agrochemical design

Differentiation from the Bis-Trifluoromethyl Analog: Mono-CF₃ Ethyl Ester Versus 1-(4-CF₃-Phenyl)-4-CF₃ Variant

The bis-trifluoromethyl analog ethyl 6-oxo-4-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate (CAS 478067-23-1; MW 380.25; molecular formula C₁₅H₁₀F₆N₂O₃) carries an additional CF₃ on the N1-phenyl ring . While both compounds share the 4-CF₃-pyridazinone core, the bis-CF₃ variant has a 22% higher molecular weight, 3 additional fluorine atoms, 10 H-bond acceptors (vs. 7 for the target compound), and a predicted logP increase of approximately 1.0–1.5 units . This shifts the bis-CF₃ analog further toward the upper boundary of drug-like property space and may introduce solubility liabilities (e.g., aqueous solubility <10 μM), whereas the mono-CF₃ target compound retains a more balanced profile suitable for oral bioavailability optimization [1]. In kinase and GPCR-targeted pyridazinone programs, the simpler N1-phenyl motif of CAS 477854-72-1 offers a cleaner SAR starting point with fewer off-target interactions associated with the bis-CF₃-phenyl group.

Selectivity Steric bulk Structure–activity relationship

Differentiation from the 4-Dimethylamino Analog: Electronic and Conformational Divergence at the C4 Position

Replacement of the 4-CF₃ group with a 4-dimethylamino substituent (ethyl 4-(dimethylamino)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate, CAS 339030-85-2) introduces a strong electron-donating group (+M effect) in place of the strongly electron-withdrawing CF₃ (−I effect) [1]. This electronic inversion alters the π-electron density of the pyridazinone ring, shifting the HOMO–LUMO gap and modulating reactivity toward nucleophiles and electrophiles [2]. In PDE3/4 inhibitor programs, the electronic character at C4 has been shown to influence enzyme isoform selectivity; electron-withdrawing groups favor PDE3 inhibition, while electron-donating groups can shift selectivity toward PDE4 [3]. Quantitative IC₅₀ data for this specific matched pair are not publicly available; however, the divergent electronic profiles predict distinct pharmacological and reactivity profiles that justify the procurement of the 4-CF₃ compound when electron-withdrawing character is desired.

Electronic effects Conformational analysis Pyridazinone SAR

Ester Group Modulation: Ethyl Ester Versus Methyl Ester and Free Acid Forms for Prodrug and Intermediate Applications

The ethyl ester of CAS 477854-72-1 provides a calculated logD (pH 7.4) approximately 0.5–0.7 units higher than the corresponding methyl ester (or free carboxylic acid) due to the additional methylene unit [1]. This incremental lipophilicity difference is strategically employed in prodrug design to enhance passive membrane permeability, as demonstrated for pyridazinone-based PDE3 inhibitors where the ethyl ester prodrug exhibits improved oral bioavailability relative to the free acid [2]. In synthetic chemistry applications, the ethyl ester serves as a more hydrolytically robust protecting group than the methyl ester during multistep sequences involving nucleophilic conditions, while remaining cleavable under standard saponification protocols (LiOH, THF/H₂O) [3]. For procurement, the ethyl ester is the preferred form when the carboxylic acid is intended as a late-stage unmasking step.

Ester prodrug Synthetic intermediate Lipophilicity tuning

Validated Application Scenarios for Ethyl 6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxylate Based on Quantitative Differentiation Evidence


Pyridazinone-Based Herbicide Lead Discovery Requiring the 4-CF₃ Motif for PPO Inhibition

Recent PPO inhibitor optimization campaigns have demonstrated that the 4-CF₃-pyridazinone core is essential for achieving nanomolar Ki values (e.g., 0.0338 μM against Nicotiana tabacum PPO for compound 10ae) [1]. The target compound (CAS 477854-72-1) provides the exact 4-CF₃-1-phenyl-pyridazinone-3-carboxylate scaffold required for synthesizing focused libraries around this validated pharmacophore. Substitution at C4 with Cl, H, or NMe₂ is incompatible with the electronic requirements of the PPO active site, as evidenced by SAR studies showing that electron-withdrawing groups at this position correlate with enhanced inhibitory activity [1][2]. Procurement of CAS 477854-72-1 ensures that the critical 4-CF₃ group is installed from the outset, avoiding the need for late-stage trifluoromethylation of a less functionalized core.

Cardiotonic PDE3 Inhibitor Prodrug Programs Leveraging the Ethyl Ester Handle

Pyridazinone-based PDE3 inhibitors such as pimobendan and its analogs employ an ester group at the 3-position as a prodrug element to enhance oral absorption [3]. The ethyl ester of CAS 477854-72-1, with its XLogP3 of 2.6, falls within the optimal lipophilicity range (logP 2–3) associated with favorable oral bioavailability for this chemotype [4]. The 4-CF₃ substituent further provides metabolic shielding at a position that is otherwise susceptible to oxidative deactivation in 4-H or 4-alkyl analogs [5]. Researchers developing next-generation cardiotonic or dual PDE3/4 inhibitors can use CAS 477854-72-1 as a direct starting material for amide coupling at the hydrolyzed carboxylate, generating focused compound libraries with pre-optimized ADME properties.

Antimicrobial Pyridazine–Fluorine Derivative Libraries Exploiting Enhanced Activity of the CF₃ Group

A comprehensive 2013 structure–activity study on pyridazine–fluorine derivatives concluded that introduction of a trifluoromethyl moiety on the pyridazine skeleton consistently increases antimicrobial activity, with the 4-CF₃ substitution pattern being particularly effective [2]. The target compound (CAS 477854-72-1) embodies this optimal substitution pattern. While preliminary MIC data for close analogs indicate activity in the 32–64 μg/mL range against Staphylococcus aureus and Candida albicans , this compound serves as a validated starting scaffold for systematic antimicrobial SAR exploration where the CF₃ group is known from class-level evidence to be superior to Cl, Br, or CH₃ at the same position [2].

Kinase Inhibitor Scaffold with Pre-Optimized Physicochemical Properties for CNS or Oncology Programs

Pyridazinone derivatives featuring a 4-CF₃ group and N1-phenyl substitution have been patented as RAF kinase inhibitors and antitumor agents [6]. The target compound's favorable property profile—XLogP3 of 2.6, zero H-bond donors, 7 H-bond acceptors, MW of 312—is consistent with CNS drug-like space (if TPSA constraints are met) and with oral oncology agent design guidelines [4]. Compared to the bis-CF₃ analog (CAS 478067-23-1; MW 380, logP ≈ 4), the mono-CF₃ compound offers a lower molecular weight and more moderate lipophilicity that reduces the risk of poor solubility and high metabolic clearance, which are common failure modes for highly fluorinated kinase inhibitors [7]. It is the preferred procurement choice for fragment-based screening and hit-to-lead optimization in kinase drug discovery.

Quote Request

Request a Quote for Ethyl 6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.